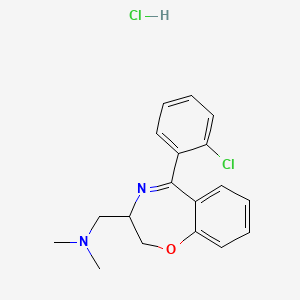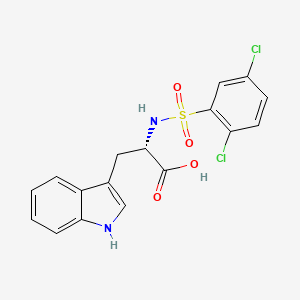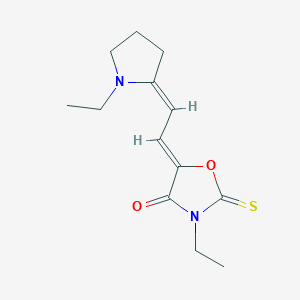
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride is a chemical compound with the molecular formula C13H16ClN3.ClH. It is known for its presence as an impurity in certain pharmaceutical formulations, such as nefazodone hydrochloride
Métodos De Preparación
The synthesis of 4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride involves several steps. One common method includes the reaction of 3-chlorophenylpiperazine with propiononitrile under specific conditions to form the desired product. The reaction typically requires the use of appropriate solvents and catalysts to ensure high yield and purity . Industrial production methods may involve continuous flow processes to optimize the synthesis and scale-up for commercial use .
Análisis De Reacciones Químicas
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research explores its potential therapeutic uses and its role as an impurity in pharmaceutical formulations.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparación Con Compuestos Similares
4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride can be compared with similar compounds such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride: This compound shares a similar structure but differs in the propiononitrile group.
1-(2-Chlorophenyl)piperazine monohydrochloride: It has a different position of the chlorine atom on the phenyl ring.
1-Phenylpiperazine: Lacks the chlorine substituent and propiononitrile group.
Propiedades
Número CAS |
42002-65-3 |
|---|---|
Fórmula molecular |
C13H17Cl2N3 |
Peso molecular |
286.20 g/mol |
Nombre IUPAC |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanenitrile;hydrochloride |
InChI |
InChI=1S/C13H16ClN3.ClH/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15;/h1,3-4,11H,2,6-10H2;1H |
Clave InChI |
HZYBADZYPWHPSH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC#N)C2=CC(=CC=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


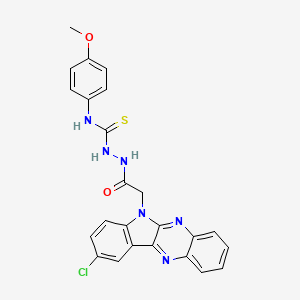
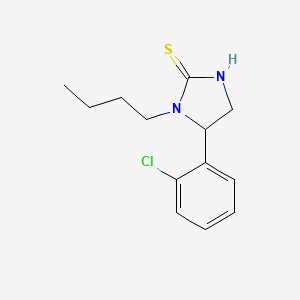

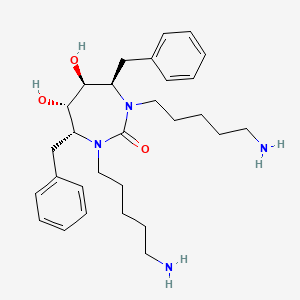
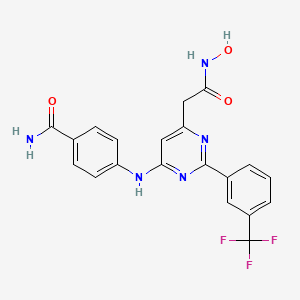

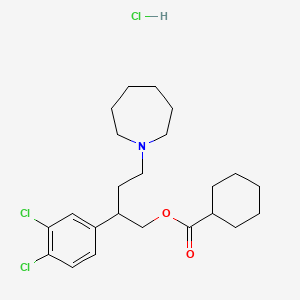
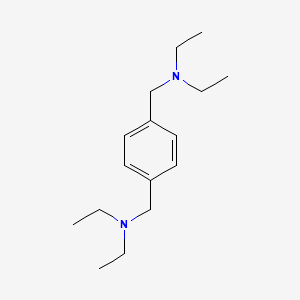
![[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate](/img/structure/B12697147.png)


